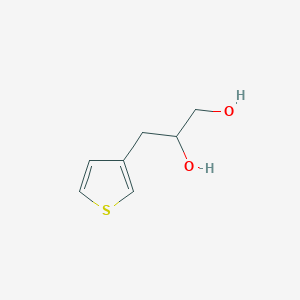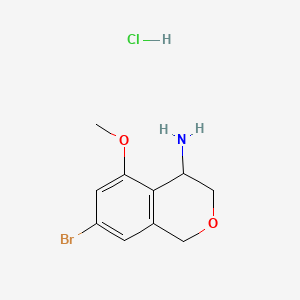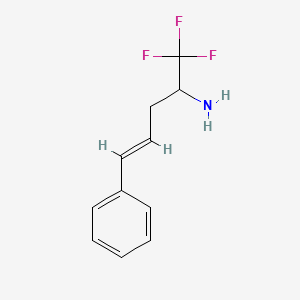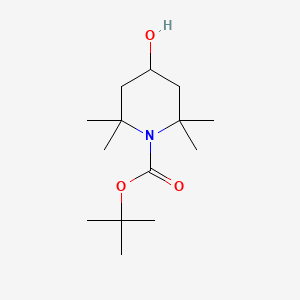
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate is a chemical compound known for its stability and unique structural properties. It is often used in various scientific and industrial applications due to its ability to act as a radical scavenger and antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced back to its hydroxylamine form.
Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitroxide radicals from oxidation and hydroxylamines from reduction. These products are often used in further chemical synthesis or as intermediates in various industrial processes .
Applications De Recherche Scientifique
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers by scavenging free radicals.
Biology: It is used in studies related to oxidative stress and as a probe to study radical-mediated processes in biological systems.
Industry: It is used as an additive in lubricants and fuels to enhance their stability and performance.
Mécanisme D'action
The compound exerts its effects primarily through its ability to scavenge free radicals. It reacts with free radicals to form stable nitroxide radicals, thereby preventing the radicals from causing damage to other molecules. This mechanism is particularly important in preventing oxidative degradation in polymers and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Similar in structure but lacks the tert-butyl group.
2,2,6,6-tetramethylpiperidine: A precursor in the synthesis of various derivatives including the compound .
Uniqueness
The presence of the tert-butyl group in tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate enhances its stability and makes it more effective as a radical scavenger compared to its analogs. This unique structural feature allows it to be used in more demanding applications where higher stability is required .
Propriétés
Formule moléculaire |
C14H27NO3 |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-13(4,5)8-10(16)9-14(15,6)7/h10,16H,8-9H2,1-7H3 |
Clé InChI |
WJEOHDPEQIBVJY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



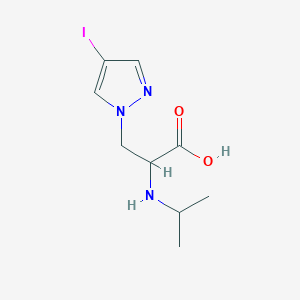
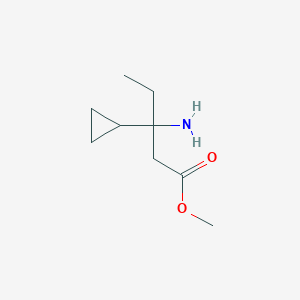
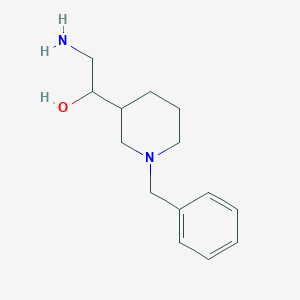
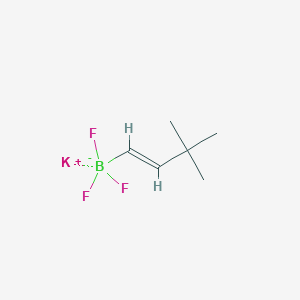
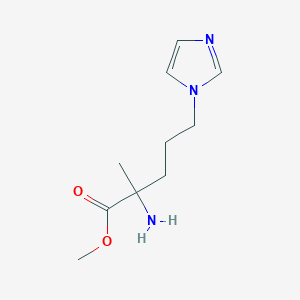
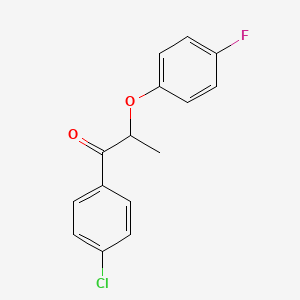
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
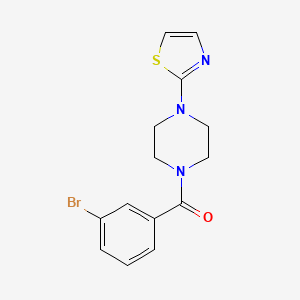
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
